molecular formula C9H13ClN2O B8735882 2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one CAS No. 104010-19-7

2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one

Cat. No. B8735882
M. Wt: 200.66 g/mol
InChI Key: UGPHFBZINWDBLA-UHFFFAOYSA-N
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Patent
US05763439

Procedure details

Into 225 ml of a 3.0M diethyl ether solution of methyl magnesium bromide, 170 ml of an absolute ether solution of 74.40 g of 4,5-dichloro-2-tert-butyl-pyridazin-3-(2H)-one was dropwise added under cooling with ice at a temperature of from 5° to 10° C. After completion of the dropwise addition, the mixture was stirred at a temperature of from 5° to 10° C. for two hours. Then, 158 ml of 6N hydrochloric acid was added to the reaction solution, and then 600 ml of diethyl ether was added thereto for liquid separation. The ether layer was washed with a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to silica gel column chromatography. From a fraction of n-hexane:ethyl acetate=9:1, 24.45 g of oily 2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one, was obtained.
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.4 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.Cl[C:5]1[C:6](=[O:16])[N:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[N:8]=[CH:9][C:10]=1[Cl:11].Cl>C(OCC)C>[C:12]([N:7]1[C:6](=[O:16])[C:5]([CH3:1])=[C:10]([Cl:11])[CH:9]=[N:8]1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
158 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
74.4 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C(C)(C)C)=O
Name
Quantity
170 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of from 5° to 10° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice at a temperature of from 5° to 10° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
for liquid separation
WASH
Type
WASH
Details
The ether layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.